molecular formula C19H16ClNO2S2 B5219429 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5219429
M. Wt: 389.9 g/mol
InChI Key: LVJPDAJIKNBMMO-GZTJUZNOSA-N
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Description

3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as CB-1 receptor inverse agonist and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with the CB-1 receptor. It acts as an inverse agonist, which means that it binds to the receptor and reduces its activity. This leads to a decrease in appetite and an increase in energy expenditure, which can help in the treatment of obesity and related disorders.
Biochemical and Physiological Effects:
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have significant biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as a treatment for obesity and related disorders. It has also been shown to improve glucose tolerance and insulin sensitivity, which can help in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has not been studied extensively in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to study its effects on other metabolic disorders, such as non-alcoholic fatty liver disease. Another potential direction is to study its potential as a treatment for drug addiction and other behavioral disorders. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-propoxybenzaldehyde with 3-chlorobenzaldehyde in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst to form the final product.

Scientific Research Applications

The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potential as a CB-1 receptor inverse agonist, which makes it a potential candidate for the treatment of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPDAJIKNBMMO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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